Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves the reaction of ethyl 2-aminothiazole-4-acetate with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anti-inflammatory agent.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group play crucial roles in binding to the active site of the target protein, leading to inhibition or modulation of its activity. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: A precursor in the synthesis of Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate.
2-Fluorobenzoyl chloride: Another precursor used in the synthesis.
Other Thiazole Derivatives: Compounds such as 2,4-disubstituted thiazoles which exhibit similar biological activities.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the fluorophenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a bioactive molecule with diverse applications in medicinal chemistry and pharmaceuticals.
Properties
Molecular Formula |
C14H13FN2O3S |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H13FN2O3S/c1-2-20-12(18)7-9-8-21-14(16-9)17-13(19)10-5-3-4-6-11(10)15/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
InChI Key |
IIWMBZNVTSTQHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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